5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and mild temperatures .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for substitution reactions and various oxidizing or reducing agents for redox reactions . The conditions often involve controlled temperatures and the use of solvents like dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methoxy or cyano derivatives .
Scientific Research Applications
5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated benzimidazoles and imidazoles, such as:
Uniqueness
5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C9H6F4N2 |
---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
5-fluoro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChI Key |
IDLVYWDKBWUOAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1C(F)(F)F |
Origin of Product |
United States |
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